Cas no 128470-16-6 (Arbutamine)

Arbutamine structure
Nombre del producto:Arbutamine
Arbutamine Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-Benzenediol,4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-
- Arbutamine
- 4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol
- 4-[(1R)-1-Hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl]-1,2-b enzenediol
- Arbutamina
- Arbutaminum
- Unii-B07L15yaev
- Arbutamine [inn:ban]
- Arbutaminum [inn-latin]
- Arbutamina [inn-spanish]
- ARBUTAMINE (Hydrochloride)
- (R)-4-[1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]aMino]ethyl]-1,2-Benzenediol
- 1,2-Benzenediol, 4-[1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]aMino]ethyl]-, (R)-
- DTXSID00155908
- B07L15YAEV
- DB-228967
- EN300-18815718
- AKOS040732463
- CHEMBL1201251
- 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-
- (R)-3,4-DIHYDROXY-.ALPHA.-(((4-(P-HYDROXYPHENYL)BUTYL)AMINO)METHYL)BENZYL ALCOHOL
- Q4784959
- G13889
- ARBUTAMINE [VANDF]
- 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-; 1,2-Benzenediol, 4-[1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-, (R)-; 4-[(1R)-1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol; (-)-Arbutamine; Arbutamine
- CS-0006131
- DB01102
- CHEBI:50580
- ARBUTAMINE [MI]
- ARBUTAMINE [WHO-DD]
- HY-16056
- SCHEMBL521645
- NS00002336
- 4-[(1R)-1-hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl]benzene-1,2-diol
- 1,2-BENZENEDIOL, 4-(1-HYDROXY-2-((4-(4-HYDROXYPHENYL)BUTYL)AMINO)ETHYL)-, (1R)
- ARBUTAMINE [INN]
- MS-24685
- 128470-16-6
-
- Renchi: InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1
- Clave inchi: IIRWWTKISYTTBL-SFHVURJKSA-N
- Sonrisas: C(CCNC[C@@H](C1=CC(=C(C=C1)O)O)O)CC2=CC=C(C=C2)O
Atributos calculados
- Calidad precisa: 317.163
- Masa isotópica única: 317.163
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 8
- Complejidad: 320
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.9
- Superficie del Polo topológico: 93A^2
Propiedades experimentales
- Denso: 1.262
- Punto de ebullición: 578.3°Cat760mmHg
- Punto de inflamación: 195.1°C
- índice de refracción: 1.631
- PSA: 92.95000
- Logp: 2.84020
- Presión de vapor: 0.0±1.7 mmHg at 25°C
Arbutamine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Arbutamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-481256-10 mg |
Arbutamine-d6, |
128470-16-6 | 10mg |
¥21,059.00 | 2023-07-11 | ||
TRC | A766300-5mg |
Arbutamine |
128470-16-6 | 5mg |
$ 1722.00 | 2023-04-19 | ||
TRC | A766300-.5mg |
Arbutamine |
128470-16-6 | .5mg |
$ 224.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481253-10mg |
Arbutamine, |
128470-16-6 | 10mg |
¥2557.00 | 2023-09-05 | ||
MedChemExpress | HY-16056-1mg |
Arbutamine |
128470-16-6 | ≥98.0% | 1mg |
¥7500 | 2024-04-20 | |
Enamine | EN300-18815718-0.05g |
128470-16-6 | 0.05g |
$636.0 | 2023-09-18 | |||
TRC | A766300-0.5mg |
Arbutamine |
128470-16-6 | 0.5mg |
$ 180.00 | 2022-06-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481256-10mg |
Arbutamine-d6, |
128470-16-6 | 10mg |
¥21059.00 | 2023-09-05 | ||
A2B Chem LLC | AA44043-50mg |
1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]- |
128470-16-6 | 95% | 50mg |
$1520.00 | 2024-04-20 | |
A2B Chem LLC | AA44043-1mg |
1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]- |
128470-16-6 | 98% | 1mg |
$785.00 | 2024-01-04 |
Arbutamine Literatura relevante
-
1. Nitro and related compoundsJoseph P. Adams,David S. Box J. Chem. Soc. Perkin Trans. 1 1999 749
-
2. Asymmetric catalystsMartin Wills,Heather Tye J. Chem. Soc. Perkin Trans. 1 1999 1109
-
Amrutha P. Thankachan,S. Asha,K. S. Sindhu,Gopinathan Anilkumar RSC Adv. 2015 5 62179
-
Sailu Sarvagalla,Chun Hei Antonio Cheung,Ju-Ya Tsai,Hsing Pang Hsieh,Mohane Selvaraj Coumar RSC Adv. 2016 6 31947
-
5. Nitro and related compoundsJoseph P. Adams,David S. Box J. Chem. Soc. Perkin Trans. 1 1999 749
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:128470-16-6)Arbutamine

Pureza:99%/99%
Cantidad:500μg/1mg
Precio ($):627.0/940.0